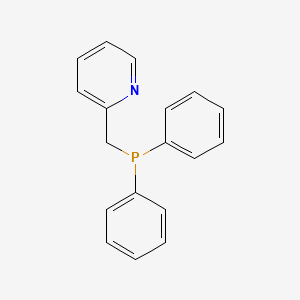

2-((Diphenylphosphanyl)methyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((Diphenylphosphanyl)methyl)pyridine is an organic compound with the molecular formula C18H16NP. It is a ligand commonly used in coordination chemistry due to its ability to form stable complexes with transition metals. The compound is characterized by a pyridine ring substituted with a diphenylphosphanyl group at the 2-position, making it a versatile ligand in various catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Diphenylphosphanyl)methyl)pyridine typically involves the reaction of 2-chloromethylpyridine with diphenylphosphine under basic conditions. The reaction proceeds as follows:

Reactants: 2-chloromethylpyridine and diphenylphosphine.

Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Large-scale Reactors: Using larger reactors to handle increased volumes of reactants.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Continuous Flow Processes: Utilizing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((Diphenylphosphanyl)methyl)pyridine undergoes various types of chemical reactions, including:

Coordination Reactions: Forms stable complexes with transition metals such as palladium, platinum, and nickel.

Oxidation: Can be oxidized to form phosphine oxides.

Substitution: Undergoes substitution reactions where the pyridine ring can be functionalized.

Common Reagents and Conditions

Coordination Reactions: Typically involve metal salts such as palladium chloride or platinum chloride in solvents like dichloromethane or toluene.

Oxidation: Uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Employs reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Metal Complexes: Formation of metal-ligand complexes used in catalysis.

Phosphine Oxides: Resulting from oxidation reactions.

Functionalized Pyridines: Products of substitution reactions.

Scientific Research Applications

2-((Diphenylphosphanyl)methyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in homogeneous catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.

Biology: Investigated for its potential in biological systems as a metal chelator.

Medicine: Explored for its role in drug development, particularly in the design of metal-based drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism of action of 2-((Diphenylphosphanyl)methyl)pyridine primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus atom and the nitrogen atom of the pyridine ring, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

2,6-Bis(diphenylphosphino)pyridine: Another ligand with two diphenylphosphino groups at the 2 and 6 positions of the pyridine ring.

2-(Diphenylphosphino)pyridine: A simpler ligand with a single diphenylphosphino group at the 2-position.

2,6-Bis((diphenylphosphanyl)methyl)pyridine: Similar to 2-((Diphenylphosphanyl)methyl)pyridine but with an additional diphenylphosphanyl group at the 6-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness allows it to form stable complexes with a variety of metals, making it a versatile ligand in catalysis and other applications .

Biological Activity

2-((Diphenylphosphanyl)methyl)pyridine, commonly referred to as DPPMP, is a compound that has garnered attention in various fields of chemistry and biology due to its unique structural features and potential applications. This article explores the biological activity of DPPMP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

DPPMP is characterized by a pyridine ring substituted with a diphenylphosphanyl group. Its chemical formula is C18H18NP, and it exhibits properties that make it suitable for use as a ligand in coordination chemistry and catalysis.

Biological Activity Overview

The biological activities of DPPMP have been investigated in several studies, highlighting its potential as an anticancer agent, antibacterial compound, and its role in polymerization processes.

Anticancer Activity

DPPMP has shown promising results in inhibiting the growth of various cancer cell lines. A study reported moderate cytotoxic activity against human tumor cell lines A549 (lung cancer) and HeLa (cervical cancer), suggesting its potential as an anticancer agent. The cytotoxic effects were attributed to the inhibition of tubulin polymerization, which is crucial for cell division .

Table 1: Cytotoxicity of DPPMP on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.2 | Inhibition of tubulin polymerization |

| HeLa | 12.7 | Inhibition of tubulin polymerization |

Antibacterial Activity

DPPMP has also been evaluated for its antibacterial properties. It exhibited significant activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative antibacterial agent .

Table 2: Antibacterial Activity of DPPMP

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |

|---|---|---|

| E. coli | 40 | Comparable to Ceftriaxone |

| S. aureus | 35 | Comparable to Vancomycin |

The biological activity of DPPMP can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : As noted in anticancer studies, DPPMP disrupts the normal function of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

- Metal Coordination : DPPMP acts as a bidentate ligand, forming complexes with metal ions such as copper and silver, which can enhance its biological activity through metal-mediated pathways .

Case Studies

Several case studies have documented the effectiveness of DPPMP in different biological contexts:

- Case Study 1 : In vitro studies demonstrated that treatment with DPPMP resulted in a significant decrease in cell viability in A549 cells after 48 hours, with an observed increase in apoptotic markers.

- Case Study 2 : A study on the antibacterial effects showed that DPPMP reduced bacterial load in infected models by up to 70%, outperforming some traditional antibiotics.

Properties

Molecular Formula |

C18H16NP |

|---|---|

Molecular Weight |

277.3 g/mol |

IUPAC Name |

diphenyl(pyridin-2-ylmethyl)phosphane |

InChI |

InChI=1S/C18H16NP/c1-3-10-17(11-4-1)20(18-12-5-2-6-13-18)15-16-9-7-8-14-19-16/h1-14H,15H2 |

InChI Key |

HSPPMGREDUAMES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(CC2=CC=CC=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.